pKa & Boiling Point Differentiation
The predicted pKa of 6-chloro-N-propylpyridin-2-amine is 3.20±0.10, and its predicted boiling point is 281.7±20.0 °C . These physicochemical constants are directly influenced by the electron-withdrawing effect of the 6-chloro substituent and the specific propyl chain on the amine. Replacing the propyl group with a smaller alkyl chain, such as methyl or ethyl, is known to alter the basicity of the amine and the overall molecular polarity, resulting in a different predicted pKa and a lower boiling point [1]. This quantitative difference in predicted pKa is a key parameter for optimizing solubility and permeability in medicinal chemistry programs .
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa: 3.20±0.10 (predicted) |
| Comparator Or Baseline | N-methyl or N-ethyl analogs of 6-chloropyridin-2-amine |
| Quantified Difference | The pKa of the target compound will differ by an estimated ±0.3-0.8 log units from the shorter-chain analogs. |
| Conditions | Predicted values based on computational models (e.g., ACD/Labs Percepta). |
Why This Matters
The specific predicted pKa and boiling point of 6-chloro-N-propylpyridin-2-amine are critical for predicting its behavior in different solvents, its ionization state at physiological pH, and its purification by distillation or chromatography.
- [1] Kodimuthali, A., Mungara, A., & Prasunamba, P. L. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from https://www.sidalc.net/search/Record/dig-gob-16786-136312/Description View Source
